Butyl 4-[(chloroacetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-[(chloroacetyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with butanol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetyl group. Common reagents include nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used, such as substituted amides or thioesters.
Hydrolysis: 4-[(chloroacetyl)amino]benzoic acid and butanol.
Scientific Research Applications
Butyl 4-[(chloroacetyl)amino]benzoate is widely used in proteomics research due to its ability to modify proteins and peptides. It is employed in the study of protein-protein interactions, protein folding, and enzyme activity. Additionally, this compound is used in the development of novel pharmaceuticals and as a reagent in organic synthesis .
Applications in Various Fields:
Chemistry: Used as a reagent in organic synthesis and in the study of reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Butyl 4-[(chloroacetyl)amino]benzoate involves the modification of proteins through the chloroacetyl group. This group can react with nucleophilic residues in proteins, such as lysine or cysteine, leading to the formation of stable covalent bonds. This modification can alter the protein’s structure and function, making it a valuable tool in proteomics research .
Molecular Targets and Pathways:
Protein Modification: Targets nucleophilic residues in proteins, leading to covalent modifications.
Enzyme Inhibition: Can inhibit enzyme activity by modifying active site residues.
Comparison with Similar Compounds
Butyl 4-[(chloroacetyl)amino]benzoate is unique due to its specific structure and reactivity. Similar compounds include:
Butyl 4-aminobenzoate: Lacks the chloroacetyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 4-[(chloroacetyl)amino]benzoate: Similar structure but with an ethyl ester group instead of a butyl ester, leading to different physical properties and reactivity.
Uniqueness: The presence of the chloroacetyl group in this compound makes it particularly useful for protein modification and other nucleophilic substitution reactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
butyl 4-[(2-chloroacetyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-2-3-8-18-13(17)10-4-6-11(7-5-10)15-12(16)9-14/h4-7H,2-3,8-9H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGNXKQRLZIKND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284883 |
Source
|
Record name | butyl 4-[(chloroacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106214-24-8 |
Source
|
Record name | butyl 4-[(chloroacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.